

4-Bromo-2-chloro-5-fluoroiodobenzene CAS number 1000572-73-5

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluoroiodobenzene

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An In-Depth Technical Guide to **4-Bromo-2-chloro-5-fluoroiodobenzene** (CAS No. 1000572-73-5): A Versatile Building Block for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-5-fluoroiodobenzene**, CAS No. 1000572-73-5, a highly functionalized aromatic compound. Its unique structure, featuring four different halogen substituents, presents a powerful platform for selective and sequential chemical modifications. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, proposes a robust synthetic strategy, explores its differential reactivity in modern organic synthesis, and highlights its significance as a key intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical industry. We will explore the mechanistic rationale behind its synthetic utility and provide field-proven protocols for its synthesis and application.

Introduction: The Strategic Value of Polysubstituted Halobenzenes

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including lipophilicity, metabolic

stability, and binding affinity. **4-Bromo-2-chloro-5-fluoroiodobenzene** represents a particularly sophisticated example of such a building block.

The strategic value of this molecule lies in the distinct reactivity of its four carbon-halogen bonds (C-I, C-Br, C-Cl, C-F). This hierarchy of reactivity allows for programmed, site-selective functionalization through a variety of cross-coupling reactions, making it an ideal scaffold for constructing complex molecules with a high degree of precision.^{[1][2]} Such control is paramount in drug discovery, where subtle structural modifications can lead to significant changes in therapeutic efficacy and safety profiles.^{[3][4]} This guide serves to elucidate the core attributes of this versatile reagent and empower scientists to leverage its full synthetic potential.

Physicochemical Properties

4-Bromo-2-chloro-5-fluoroiodobenzene is a solid at room temperature, with properties defined by its dense halogenation.^[5] A summary of its key physical and chemical data is presented below.

Property	Value	Source(s)
CAS Number	1000572-73-5	[5] [6]
Molecular Formula	C ₆ H ₂ BrClFI	[5] [7]
Molecular Weight	335.34 g/mol	[5] [7]
IUPAC Name	1-bromo-2-chloro-5-fluoro-4-iodobenzene	[7]
Synonyms	1-bromo-5-chloro-2-fluoro-4-iodobenzene, 1-Iodo-2-chloro-4-bromo-5-fluorobenzene	[5]
Appearance	Solid	[5]
Purity	Typically ≥95%	[8] [9]
InChI Key	AFEZDAWMIXHIIIV-UHFFFAOYSA-N	[5]

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Caption: Molecular Structure of **4-Bromo-2-chloro-5-fluoroiodobenzene**.

Synthesis and Mechanistic Insights

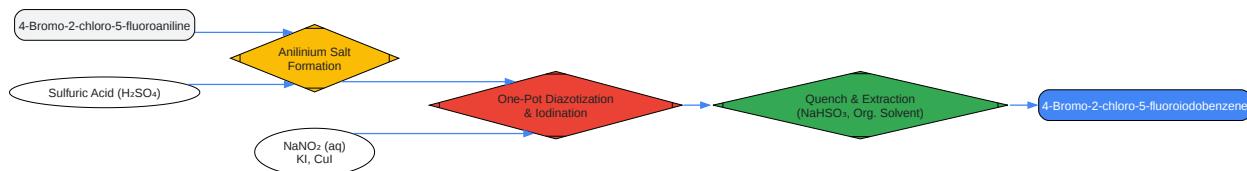
While direct literature on the synthesis of CAS No. 1000572-73-5 is sparse, a robust and industrially scalable route can be proposed based on well-established methodologies for analogous polyhalogenated benzenes. The most logical approach involves a Sandmeyer-type reaction starting from a corresponding aniline precursor, specifically 4-bromo-2-chloro-5-fluoroaniline.

The key transformation is the conversion of the amino group to an iodo group via diazotization followed by reaction with an iodide source. A particularly efficient method, described in a patent for a similar isomer, utilizes a one-pot diazotization-iodination protocol.[\[10\]](#)

Causality Behind the Method: This one-pot approach is superior to the traditional method of isolating the diazonium salt before adding the iodide source. By generating the diazonium salt in

the presence of cuprous iodide (as a catalyst) and potassium iodide, it reacts immediately as it is formed.[10][11] This minimizes the accumulation of the often-unstable diazonium salt, enhancing safety and significantly reducing the formation of unwanted azo by-products, thereby increasing the overall yield.[10]

Proposed Synthesis Workflow



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Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-Bromo-2-chloro-5-fluoroiodobenzene** from 4-bromo-2-chloro-5-fluoroaniline.

Materials:

- 4-Bromo-2-chloro-5-fluoroaniline
- Sulfuric acid (80% aq. solution)
- Cuprous iodide (CuI)
- Potassium iodide (KI)

- Sodium nitrite (NaNO_2) (40% aq. solution)
- Sodium bisulfite (NaHSO_3) (10% aq. solution)
- Ethyl acetate or Dichloromethane
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

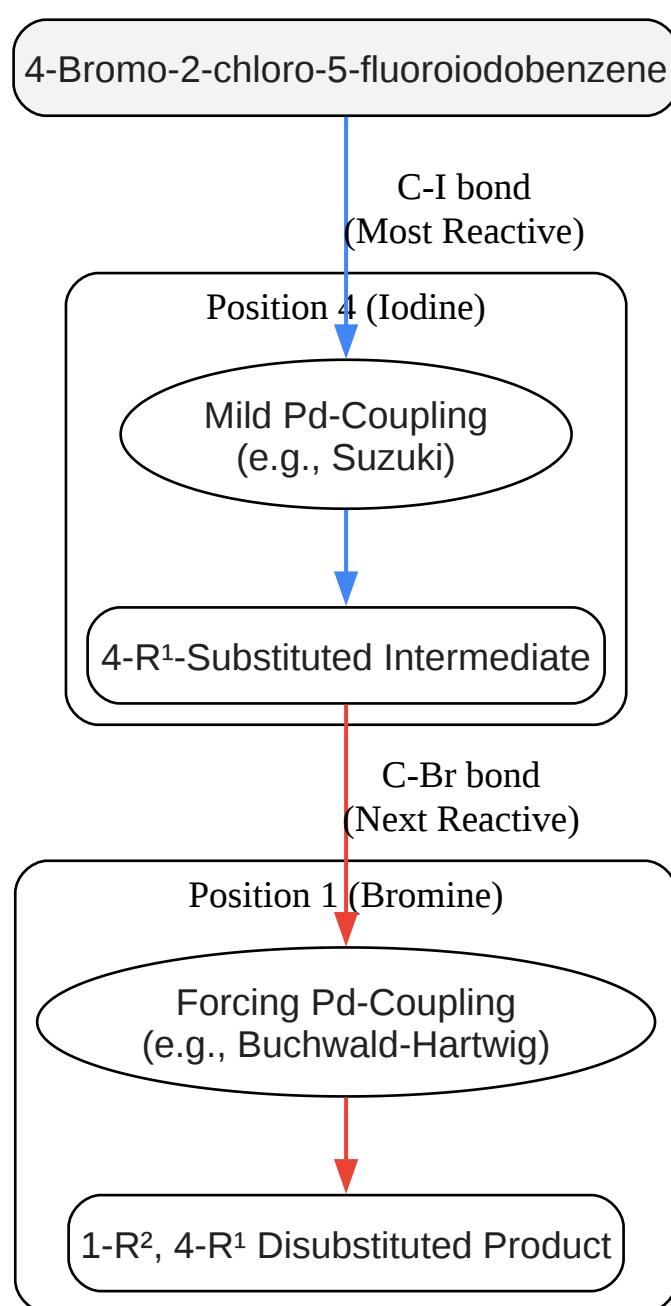
- Salt Formation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-2-chloro-5-fluoroaniline (1.0 eq). At room temperature, slowly add 80% sulfuric acid (approx. 4-5 eq by mass). Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt precipitate.
- Reaction Setup: Cool the mixture to 50-60°C. To this slurry, add cuprous iodide (0.1 eq) and potassium iodide (1.5 eq). Stir for 30 minutes to ensure homogeneous distribution.
- Diazotization/Iodination: Slowly add a 40% aqueous solution of sodium nitrite (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 50-60°C. Vigorous evolution of nitrogen gas will be observed.
- Reaction Completion: After the addition is complete, continue stirring at 50-60°C until gas evolution ceases (typically 1-2 hours). This indicates the complete consumption of the diazonium intermediate.
- Work-up: Cool the reaction mixture to room temperature. Add 10% aqueous sodium bisulfite solution dropwise to quench any excess iodine. The mixture is then transferred to a separatory funnel.
- Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Reactivity and Synthetic Utility

The primary utility of **4-bromo-2-chloro-5-fluoroiodobenzene** stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition follows the order: C-I > C-Br > C-Cl >> C-F.^[1] This predictable hierarchy allows for the sequential and site-selective introduction of different functionalities.

- C-I Bond: The most labile bond, it is readily activated under mild Suzuki, Sonogashira, Heck, or Stille coupling conditions, allowing for the introduction of an aryl, vinyl, or alkynyl group at position 4.
- C-Br Bond: The C-Br bond is significantly less reactive than the C-I bond. It can be targeted for a second cross-coupling reaction under more forcing conditions (e.g., using more active catalysts, higher temperatures, or different ligand systems) after the C-I position has been functionalized.
- C-Cl and C-F Bonds: These bonds are generally inert to standard palladium cross-coupling conditions, providing stable positions on the ring. However, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, adding another layer of synthetic versatility.^[1]



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Caption: Selective functionalization pathways based on halogen reactivity.

Representative Protocol: Selective Suzuki Coupling

Objective: To selectively couple a boronic acid at the C-I position of **4-bromo-2-chloro-5-fluoroiodobenzene**.

Materials:

- **4-Bromo-2-chloro-5-fluoroiodobenzene** (1.0 eq)
- Arylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Toluene and Water (e.g., 4:1 mixture)

Procedure:

- Setup: To a flame-dried Schlenk flask, add **4-bromo-2-chloro-5-fluoroiodobenzene**, the arylboronic acid, and potassium carbonate.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Catalyst and Solvent: Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$, followed by the degassed toluene/water solvent mixture via syringe.
- Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the 4-arylated product.

Applications in Drug Discovery and Development

The ability to build complex molecules in a controlled, step-wise manner makes **4-bromo-2-chloro-5-fluoroiodobenzene** a high-value intermediate in pharmaceutical R&D.[\[12\]](#) The core scaffold can be elaborated into diverse structures for screening against various biological targets.

- Scaffold Elaboration: It serves as a foundational piece for creating libraries of compounds where different groups can be systematically introduced at the iodine and bromine positions to explore structure-activity relationships (SAR).
- Metabolic Tuning: The presence of fluorine is a common strategy in medicinal chemistry to block sites of metabolism or enhance binding affinity.^[4] This compound provides a pre-installed fluorine atom, simplifying the synthesis of fluorinated drug candidates.
- Targeted Inhibitors: Polysubstituted aromatic cores are common features in many targeted therapies, including kinase inhibitors. The synthetic flexibility offered by this reagent is well-suited for the synthesis of such complex APIs.^[12]

Handling and Safety

As with all halogenated organic compounds, **4-bromo-2-chloro-5-fluoroiodobenzene** should be handled by technically qualified personnel in a well-ventilated chemical fume hood.^[8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.^{[13][14]}
- Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.^{[14][15]}
- Storage: Store in a cool, dry place in a tightly sealed container.^[8]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.^{[13][16]}

Conclusion

4-Bromo-2-chloro-5-fluoroiodobenzene is far more than a simple halogenated solvent; it is a sophisticated and powerful tool for modern organic synthesis. Its defining feature—a predictable hierarchy of C-halogen bond reactivity—provides chemists with an exceptional level of control for building molecular complexity. This attribute makes it a highly valuable intermediate, particularly in the demanding field of drug discovery, where precise molecular engineering is essential for

success. As synthetic methodologies continue to advance, the utility and applications of such versatile building blocks are poised to expand even further.

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